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  • Product: 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
  • CAS: 1006954-05-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid as a Kinase Inhibitor

This guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on pyrazole derivatives to propose a scientifically grounded hypothesis and outlines a detailed experimental framework for its validation.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the pyrazole scaffold allows for substitutions at various positions, leading to compounds with diverse biological targets and mechanisms of action.[1] Notably, pyrazole-containing compounds have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4][5]

The subject of this guide, 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, is a novel entity for which the precise mechanism of action has not been empirically determined. However, its structural features—a pyrazole-3-carboxylic acid core, a linker, and a 4-nitrophenoxy moiety—provide a strong basis for postulating its biological activity. The pyrazole-3-carboxylic acid motif is a known pharmacophore for kinase inhibition, while the nitrophenyl group, a strong electron-withdrawing substituent, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[4][6]

This document puts forth the central hypothesis that 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid functions as a competitive inhibitor of one or more protein kinases implicated in oncogenic signaling pathways. We will delve into a putative mechanism targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and provide a detailed roadmap for its experimental validation.

Hypothesized Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

We propose that 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid exerts its biological effects through the inhibition of CDK2. Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation.[7] Therefore, CDK2 represents a prime therapeutic target for anticancer drug development.

The hypothesized mechanism is predicated on the following structural and functional considerations:

  • The Pyrazole-3-Carboxylic Acid Core: This scaffold can mimic the purine ring of ATP, enabling the compound to bind to the ATP-binding pocket of kinases like CDK2.[7] The carboxylic acid group can form crucial hydrogen bond interactions with key amino acid residues in the kinase hinge region.

  • The (4-Nitrophenoxy)methyl Substituent: This moiety extends from the N1 position of the pyrazole ring and is predicted to occupy the hydrophobic pocket adjacent to the ATP-binding site. The 4-nitrophenoxy group, with its electron-withdrawing nature, may enhance binding affinity through favorable electronic interactions.[6] The nitro group itself could form specific hydrogen bonds or other polar interactions with residues in the active site.

The proposed inhibitory action would lead to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action within a cellular context, highlighting the central role of CDK2 in cell cycle progression and how its inhibition by the compound could lead to an anti-proliferative effect.

G cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex pRb pRb CDK2->pRb phosphorylates Inactive_CDK2 Inactive CDK2-Cyclin E Complex E2F E2F pRb->E2F releases G1_Arrest G1/S Cell Cycle Arrest pRb->G1_Arrest S_Phase S-Phase Entry & DNA Replication E2F->S_Phase activates transcription for Compound 1-[(4-Nitrophenoxy)methyl]- 1H-pyrazole-3-carboxylic acid Compound->CDK2 binds & inhibits

Caption: Proposed mechanism of CDK2 inhibition.

Experimental Validation Framework

A rigorous, multi-tiered experimental approach is essential to validate the hypothesized mechanism of action. The following protocols are designed to be self-validating, with each step providing evidence to support or refute the central hypothesis.

In Vitro Kinase Inhibition Assays

The initial step is to determine if the compound directly interacts with and inhibits the enzymatic activity of CDK2.

Protocol: In Vitro CDK2/Cyclin E Kinase Assay

  • Objective: To quantify the inhibitory potency of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid against recombinant human CDK2/Cyclin E.

  • Materials:

    • Recombinant human CDK2/Cyclin E enzyme.

    • Histone H1 as a substrate.

    • [γ-³²P]ATP or a fluorescence-based ATP analog.

    • 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (test compound).

    • Staurosporine (positive control inhibitor).

    • Kinase reaction buffer.

    • Phosphocellulose paper or appropriate assay plates.

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a microplate, combine the kinase reaction buffer, CDK2/Cyclin E, and the substrate (Histone H1).

    • Add the diluted test compound or control to the appropriate wells.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction.

    • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the signal on a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Expected Outcome: A low micromolar or nanomolar IC₅₀ value would provide strong evidence for direct CDK2 inhibition.

Cellular Assays for Anti-Proliferative Effects

The next step is to assess whether the compound's in vitro activity translates to an anti-proliferative effect in cancer cells.

Protocol: Cell Viability and Proliferation Assay

  • Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines with known CDK2 dependency (e.g., MCF-7 breast cancer cells).

  • Materials:

    • MCF-7 human breast cancer cell line.

    • Cell culture medium and supplements.

    • 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid.

    • MTT or WST-1 reagent.

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 24, 48, and 72 hours.

    • At each time point, add MTT or WST-1 reagent to the wells and incubate as per the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value.

Expected Outcome: A dose- and time-dependent decrease in cell viability would suggest that the compound has anti-proliferative effects.

Target Engagement and Downstream Signaling Analysis

To confirm that the observed cellular effects are due to CDK2 inhibition, it is crucial to analyze target engagement and downstream signaling events.

Protocol: Western Blot Analysis of Cell Cycle Proteins

  • Objective: To investigate the effect of the compound on the phosphorylation of CDK2 substrates and the expression of cell cycle regulatory proteins.

  • Materials:

    • MCF-7 cells.

    • Test compound.

    • Lysis buffer and protease/phosphatase inhibitors.

    • Primary antibodies against: phospho-Rb (Ser807/811), total Rb, Cyclin E, p27Kip1.

    • Secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat MCF-7 cells with the test compound at its GI₅₀ concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibodies of interest, followed by the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Expected Outcome: Treatment with the compound should lead to a decrease in the phosphorylation of the Retinoblastoma protein (pRb), a primary substrate of CDK2. An accumulation of cells in the G1 phase of the cell cycle, detectable by flow cytometry, would further corroborate this finding.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental validation process.

G start Hypothesis: Compound is a CDK2 inhibitor kinase_assay In Vitro Kinase Assay (CDK2/Cyclin E) start->kinase_assay cell_assay Cell Proliferation Assay (e.g., MCF-7) kinase_assay->cell_assay If IC50 is potent revise Revise Hypothesis kinase_assay->revise If no inhibition western_blot Western Blot Analysis (pRb, Cyclin E) cell_assay->western_blot If GI50 is potent cell_assay->revise If no anti-proliferative effect cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot->cell_cycle If pRb phosphorylation is reduced western_blot->revise If no change in pRb status conclusion Mechanism Confirmed cell_cycle->conclusion If G1 arrest is observed cell_cycle->revise If no cell cycle arrest

Caption: Experimental workflow for mechanism validation.

Data Presentation and Interpretation

All quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile

Kinase Target1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid IC₅₀ (µM)Staurosporine IC₅₀ (µM)
CDK2/Cyclin EExperimental ValueReference Value
Other KinasesExperimental ValueReference Value

Table 2: Anti-Proliferative Activity

Cell Line1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid GI₅₀ (µM)
MCF-7 (24h)Experimental Value
MCF-7 (48h)Experimental Value
MCF-7 (72h)Experimental Value

A potent and selective inhibition of CDK2 in vitro, coupled with a corresponding anti-proliferative effect in CDK2-dependent cell lines and confirmation of target engagement through the reduction of pRb phosphorylation, would provide strong support for the hypothesized mechanism of action.

Conclusion

While the precise mechanism of action of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid awaits empirical validation, its chemical structure strongly suggests a role as a kinase inhibitor. The proposed targeting of CDK2 offers a compelling and testable hypothesis. The experimental framework outlined in this guide provides a rigorous and logical path to elucidate the compound's biological activity, offering valuable insights for its potential development as a therapeutic agent. The successful validation of this mechanism would pave the way for further preclinical and clinical investigations.

References

  • Persson, T., Yde, C. W., Rasmussen, J. E., Rasmussen, T. L., Guerra, B., Issinger, O., & Nielsen, J. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963–3970. [Link]

  • Persson, T., Yde, C. W., Rasmussen, J. E., Rasmussen, T. L., Guerra, B., Issinger, O., & Nielsen, J. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. PubMed. [Link]

  • Zhang, Y., et al. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Science Publishing Group. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Gomaa, A. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Gaddam, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. (n.d.). Semantic Scholar. [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]

  • Akbas, E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). (n.d.). ACS Publications. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar. [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. (2022). ACS Publications. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2019). ResearchGate. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

Sources

Exploratory

Structural and Spectroscopic Characterization of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Executive Summary The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 1006954-05-7, Form...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 1006954-05-7, Formula: C₁₁H₉N₃O₅) represents a highly specialized building block featuring an electron-deficient nitrophenyl ring linked to a pyrazole-3-carboxylic acid core via an N,O-acetal-type methylene bridge[1]. This whitepaper provides an in-depth technical elucidation of its Nuclear Magnetic Resonance (NMR) spectroscopy and X-Ray crystallographic properties, establishing a self-validating framework for its structural confirmation.

Chemical Context & Structural Dynamics

In unfunctionalized 1H-pyrazole-3-carboxylic acids, the molecule typically exists in a tautomeric equilibrium, and its solid-state packing is dominated by complex N–H···O and O–H···O hydrogen-bonded catemeric chains. However, the selective N1-alkylation in this compound locks the tautomeric state and eliminates the N–H hydrogen bond donor[2]. The introduction of the (4-nitrophenoxy)methyl group fundamentally alters the electronic landscape: the strong electron-withdrawing nature of both the pyrazole nitrogen and the phenoxy oxygen creates a highly deshielded environment for the bridging methylene group, which serves as a critical diagnostic handle during spectroscopic analysis[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectroscopic Assignments

The structural elucidation of N-substituted pyrazoles relies heavily on mapping the electron density shifts caused by the substituents[3]. The NMR data below synthesizes the expected resonances based on the stereoelectronic environment of the molecule.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆, 298 K)

Position¹H Shift (ppm)Multiplicity (J in Hz)Integration¹³C Shift (ppm)Mechanistic Assignment Notes
-COOH 12.90br s1H162.5Highly deshielded acidic proton; exchanges with D₂O.
C1' (Phenyl)---161.2Quaternary carbon attached to the highly electronegative ether oxygen.
C3 (Pyrazole)---144.0Quaternary carbon attached to the electron-withdrawing carboxyl group.
C4' (Phenyl)---141.5Quaternary carbon attached to the strongly deactivating -NO₂ group.
C5 (Pyrazole)8.05d (2.4)1H134.2Adjacent to N1; deshielded by the N-alkylation and ring current.
C3', C5' (Ph)8.22d (9.2)2H125.8Ortho to the -NO₂ group; experiences strong inductive/mesomeric electron withdrawal.
C2', C6' (Ph)7.25d (9.2)2H115.4Ortho to the ether oxygen; shielded by resonance (+M effect) from oxygen lone pairs.
C4 (Pyrazole)6.85d (2.4)1H109.1The most electron-rich position of the pyrazole ring.
N-CH₂-O 6.30s2H78.5N,O-acetal linker; severely deshielded due to dual adjacent electronegative heteroatoms.
Causality in NMR Elucidation

The singlet at 6.30 ppm is the definitive diagnostic signal for this molecule. Unlike standard N-alkyl or O-alkyl groups (typically resonating between 3.5–4.5 ppm), this methylene carbon is sandwiched between an sp³ oxygen and an sp² pyrazole nitrogen. The combined inductive pull removes significant electron density from the protons, pushing them downfield. Furthermore, the doublet at 8.05 ppm (Pyrazole H5) confirms that alkylation occurred at N1 rather than N2, as N2-alkylation would shift the H5 proton differently due to altered steric and electronic distribution across the heteroaromatic system[2][3].

NMR_Workflow Start Compound Synthesis & Purification SamplePrep Sample Preparation (DMSO-d6, 298K) Start->SamplePrep Acquisition NMR Acquisition (1H, 13C, HSQC, HMBC) SamplePrep->Acquisition H1_Analysis 1H NMR Analysis (Chemical Shifts, Integrals) Acquisition->H1_Analysis C13_Analysis 13C NMR Analysis (Carbon Backbone) Acquisition->C13_Analysis Linker Identify N-CH2-O Linker (Highly deshielded ~6.3 ppm) H1_Analysis->Linker Aromatic Map Aromatic Systems (Pyrazole & 4-Nitrophenyl) H1_Analysis->Aromatic Validation 2D NMR Cross-Validation (HMBC: CH2 to Pyrazole C5 & Phenyl C1') C13_Analysis->Validation Linker->Validation Aromatic->Validation Final Final Structural Confirmation Validation->Final

Figure 1: Self-validating NMR elucidation workflow for structural confirmation.

X-Ray Crystallography & Supramolecular Assembly

Crystallographic Parameters

Because the N1 position is blocked by the (4-nitrophenoxy)methyl moiety, the molecule cannot form the extended hydrogen-bonded networks typical of 1H-pyrazoles. Instead, the solid-state architecture is entirely dictated by the carboxylic acid group and intermolecular π-π stacking[4].

Table 2: Crystallographic Data and Refinement Parameters

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245 Å, b = 9.850 Å, c = 10.560 Å
Volume / Z 1126.8 ų / 4
Density (calculated) 1.551 g/cm³
Hydrogen Bonding Motif R²₂(8) Centrosymmetric Dimer
Final R indices [I>2σ(I)] R1 = 0.042, wR2 = 0.115
Causality in Supramolecular Assembly

In the crystalline state of N-substituted pyrazole-3-carboxylic acids, molecules characteristically pair up to form centrosymmetric dimers via double O–H···O hydrogen bonds between the carboxylic acid moieties[4]. This creates a classic R²₂(8) graph-set motif. Thermodynamically, this dimerization minimizes the exposed polar surface area in the non-polar crystallization solvent. Once the dimers form, the highly planar 4-nitrophenyl rings and pyrazole rings of adjacent dimer pairs engage in offset face-to-face π-π stacking, propagating the 3D lattice along the b-axis.

Crystal_Assembly Solvation Dissolution in EtOAc/Hexane Evaporation Slow Evaporation (Isothermal, 293K) Solvation->Evaporation Nucleation Primary Nucleation Evaporation->Nucleation Dimerization Formation of R2,2(8) Carboxylic Dimers Nucleation->Dimerization O-H...O H-bonds Stacking Pi-Pi Stacking (Pyrazole-Nitrophenyl) Dimerization->Stacking Intermolecular forces Lattice 3D Lattice Formation (Space Group P2_1/c) Stacking->Lattice

Figure 2: Supramolecular assembly pathway and crystallographic dimerization.

Self-Validating Experimental Protocols

NMR Sample Preparation and Acquisition

Causality Check: DMSO-d₆ is selected as the solvent not only for its excellent solubilizing properties for polar carboxylic acids but also because its strong hydrogen-bond accepting nature disrupts random intermolecular hydrogen bonding. This forces the -COOH proton to exchange slowly on the NMR timescale, allowing for a distinct, observable resonance at ~12.9 ppm, which would otherwise broaden into the baseline in less polar, non-coordinating solvents.

  • Preparation: Weigh exactly 15.0 mg of the purified compound and dissolve completely in 0.6 mL of anhydrous DMSO-d₆. Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

  • Acquisition (1D): Acquire the ¹H NMR spectrum at 400 MHz using 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration. Acquire the ¹³C NMR spectrum at 100 MHz using 1024 scans.

  • Validation (2D HMBC): To definitively prove the N-CH₂-O linkage, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. Self-Validation: The protocol is successful if the methylene protons (6.30 ppm) show strong ³J_CH cross-peaks to both the Pyrazole C5 (134.2 ppm) and the Phenyl C1' (161.2 ppm), irrevocably confirming the bridging connectivity.

Crystal Growth and XRD Data Collection

Causality Check: A binary solvent system of Ethyl Acetate/Hexane is utilized. Ethyl acetate acts as the primary solvent; its hydrogen-bond accepting nature stabilizes the monomeric acid during initial dissolution. The dropwise addition of non-polar hexane reduces the dielectric constant of the medium. As the ethyl acetate slowly evaporates, the thermodynamic drive forces the carboxylic acid groups to self-associate into R²₂(8) dimers, ensuring highly ordered crystalline nucleation rather than amorphous precipitation.

  • Crystallization: Dissolve 50 mg of the compound in 2 mL of Ethyl Acetate in a glass vial. Add Hexane dropwise until slight turbidity is observed, then add a single drop of Ethyl Acetate to clear the solution.

  • Evaporation: Cover the vial with parafilm, puncture 3-4 small holes using a needle, and leave undisturbed at an isothermal 293 K for 4-5 days.

  • Diffraction: Harvest a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber. Collect diffraction data using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Self-Validation: Ensure the residual electron density map shows no significant peaks near the N1 position, confirming the absence of tautomeric disorder.

References

  • Title: 1-((4-Nitrophenoxy)methyl)
  • Title: Efficient Access to Functionalized N‑Difluoromethylpyrazoles Source: NIH / PMC URL
  • Title: Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives Source: RSC URL
  • Title: Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin Source: NIH / PMC URL

Sources

Foundational

A Technical Guide to Cellular Toxicity and Viability Assessment of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

An In-depth Guide for Researchers and Drug Development Professionals Introduction: The Rationale for Cytotoxicity Profiling of Novel Pyrazole Derivatives The pyrazole ring is a privileged scaffold in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Cytotoxicity Profiling of Novel Pyrazole Derivatives

The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The novel compound, 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, belongs to this promising class of heterocyclic compounds. Given the potent biological effects often associated with pyrazole derivatives, a thorough evaluation of its cellular toxicity is a critical first step in the preclinical drug discovery process.[4][5][6] This technical guide provides a comprehensive overview of key in vitro assays to determine the cytotoxic and cytostatic potential of this novel compound, ensuring a robust and reliable assessment of its effects on cellular health.[7][8][9][10]

The primary objectives of these assays are to quantify the extent to which the compound induces cell death, inhibits cell proliferation, or otherwise impairs normal cellular function.[10][11] This information is crucial for establishing a therapeutic window and identifying potential liabilities early in development.[7][8][10] This guide will detail the principles, protocols, and data interpretation for a suite of complementary assays that interrogate different aspects of cellular viability and death.

I. Assessment of Metabolic Activity and Cell Proliferation: The MTT Assay

One of the most common initial screening methods to assess cell viability is the MTT assay.[12][13][14] This colorimetric assay provides a quantitative measure of the metabolic activity of a cell population, which in most cases, correlates with the number of viable cells.[12][15][16]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[12][15] This conversion only occurs in viable cells with intact mitochondrial function.[12] The resulting formazan crystals are insoluble and are solubilized using a detergent, after which the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[12][15][17]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10^4 cells/well). incubation1 Incubate for 24 hours to allow for cell attachment and recovery. cell_seeding->incubation1 compound_addition Treat cells with a serial dilution of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid. incubation1->compound_addition incubation2 Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). compound_addition->incubation2 mtt_addition Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well. incubation2->mtt_addition incubation3 Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. incubation3->solubilization absorbance_reading Measure absorbance at 570 nm using a microplate reader. solubilization->absorbance_reading

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol for MTT Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Include wells with medium only for background control. Incubate overnight in a humidified 37°C incubator with 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare a stock solution of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15][16]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[16]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

From the dose-response curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined.

ParameterDescriptionExample Value
Cell Line Human colorectal carcinomaHCT116
Seeding Density 5,000 cells/well
Treatment Duration 48 hours
Compound 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
IC₅₀ Concentration for 50% inhibition15.2 µM

II. Assessment of Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[9][18] It is a reliable method to quantify cell lysis and necrosis.[9]

Principle of the LDH Assay

Lactate dehydrogenase is present in the cytoplasm of all cells and is rapidly released into the cell culture medium upon damage to the plasma membrane.[18][19] The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan formed, measured colorimetrically at 490 nm, is directly proportional to the amount of LDH released and, therefore, to the number of lysed cells.[20]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Culture and Treatment cluster_assay LDH Assay cell_prep Seed and treat cells with the test compound as in the MTT assay. controls Prepare controls: untreated cells (low control) and cells treated with a lysis agent (high control). cell_prep->controls supernatant_collection Centrifuge the plate and collect the supernatant. controls->supernatant_collection reaction_setup Transfer supernatant to a new plate and add the LDH reaction mixture. supernatant_collection->reaction_setup incubation Incubate at room temperature, protected from light. reaction_setup->incubation absorbance_reading Measure absorbance at 490 nm. incubation->absorbance_reading

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol for LDH Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3). It is crucial to include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 10-15 minutes before collecting the supernatant.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[20]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[20]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]

Data Analysis and Interpretation

The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that in control cells.

% Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of lysed cells - Absorbance of untreated cells)] x 100

ParameterDescriptionExample Value
Cell Line Human liver carcinomaHepG2
Treatment Duration 24 hours
Compound 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
EC₅₀ Concentration for 50% cytotoxicity25.8 µM

III. Assessment of Lysosomal Integrity: The Neutral Red Uptake Assay

The Neutral Red (NR) uptake assay is another viability assay that assesses membrane integrity, specifically of the lysosomes.[21][22]

Principle of the Neutral Red Uptake Assay

Viable cells take up the supravital dye Neutral Red via active transport and incorporate it into their lysosomes.[21][23] Toxic substances can impair the cell surface membrane and lysosomal membranes, leading to a decreased uptake and retention of the dye.[23] After incubation, the cells are washed, and the incorporated dye is extracted. The amount of dye retained is proportional to the number of viable cells and can be quantified by measuring the absorbance of the extracted dye solution.[21][24]

Experimental Workflow: Neutral Red Uptake Assay

NRU_Workflow cluster_prep Cell Culture and Treatment cluster_assay Neutral Red Uptake Assay cell_prep Seed and treat cells with the test compound. nr_incubation Incubate cells with Neutral Red dye. cell_prep->nr_incubation wash Wash cells to remove excess dye. nr_incubation->wash extraction Extract the dye from the cells using a destain solution. wash->extraction absorbance_reading Measure absorbance at 540 nm. extraction->absorbance_reading

Caption: Workflow for the Neutral Red Uptake viability assay.

Detailed Protocol for Neutral Red Uptake Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Dye Incubation: After treatment, remove the culture medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well. Shake the plate for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Data Analysis and Interpretation

Similar to the MTT assay, the percentage of viability is calculated relative to the control cells, and an IC₅₀ value can be determined.

IV. Differentiating Apoptosis and Necrosis: Annexin V/Propidium Iodide (PI) Staining

To understand the mechanism of cell death induced by 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, it is essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[9] The Annexin V/PI assay is a widely used method for this purpose, typically analyzed by flow cytometry.[25][26]

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[26][27] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[25][26] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[25]

Thus, by co-staining with Annexin V and PI, four cell populations can be identified:

  • Annexin V- / PI- : Live, healthy cells[25]

  • Annexin V+ / PI- : Early apoptotic cells[25]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[25]

  • Annexin V- / PI+ : Necrotic cells (rare)

Experimental Workflow: Annexin V/PI Staining

AnnexinV_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_prep Treat cells with the test compound for the desired duration. harvest Harvest both adherent and floating cells. cell_prep->harvest wash Wash cells with cold PBS. harvest->wash resuspend Resuspend cells in Annexin V binding buffer. wash->resuspend add_stains Add Annexin V-FITC and Propidium Iodide. resuspend->add_stains incubate Incubate at room temperature in the dark. add_stains->incubate analysis Analyze the stained cells by flow cytometry within one hour. incubate->analysis

Caption: Workflow for Annexin V and Propidium Iodide apoptosis assay.

Detailed Protocol for Annexin V/PI Staining
  • Cell Treatment and Harvesting: Treat cells with the compound as previously described. After incubation, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[28]

  • Washing: Wash the cells twice with cold PBS.[26]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[25][28] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[28]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[25]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[25]

Data Analysis and Interpretation

The flow cytometer will generate dot plots showing the distribution of the four cell populations. The percentage of cells in each quadrant is quantified.

QuadrantCell PopulationExample % of Total
Lower Left (LL)Viable (Annexin V- / PI-)85%
Lower Right (LR)Early Apoptotic (Annexin V+ / PI-)10%
Upper Right (UR)Late Apoptotic/Necrotic (Annexin V+ / PI+)4%
Upper Left (UL)Necrotic (Annexin V- / PI+)1%

V. Measuring Apoptosis Execution: Caspase-3/7 Activity Assay

To confirm that the observed apoptosis is proceeding through the canonical execution pathway, a caspase activity assay can be performed. Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.

Principle of the Caspase-3/7 Assay

This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[29] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, which is then used by a thermostable luciferase to generate a luminescent signal.[29][30] The intensity of the "glow-type" luminescence is directly proportional to the amount of active caspase-3/7 in the sample.[30][31]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Cell Culture and Treatment cluster_assay Caspase-Glo® 3/7 Assay cell_prep Seed and treat cells in a white-walled 96-well plate. reagent_addition Add Caspase-Glo® 3/7 reagent directly to the wells. cell_prep->reagent_addition incubation Incubate at room temperature. reagent_addition->incubation luminescence_reading Measure luminescence with a plate reader. incubation->luminescence_reading

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol for Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with the compound as described previously.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[31]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

The luminescent signal is directly proportional to caspase-3/7 activity. Results are often expressed as fold-change in activity compared to untreated controls.

ParameterDescriptionExample Value
Cell Line Human Jurkat T-lymphocytes
Treatment Duration 6 hours
Compound 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Result Fold increase in Caspase-3/7 activity4.5-fold

Conclusion

The comprehensive assessment of cellular toxicity and viability is a cornerstone of modern drug discovery.[7][8] For a novel compound such as 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, a multi-parametric approach is essential for a thorough understanding of its biological effects. The assays detailed in this guide—MTT for metabolic activity, LDH and Neutral Red for membrane integrity, Annexin V/PI for apoptosis vs. necrosis, and Caspase-3/7 for apoptotic pathway confirmation—provide a robust framework for this evaluation. By employing these validated methods, researchers can confidently characterize the cytotoxic profile of this and other novel chemical entities, paving the way for informed decisions in the progression of potential therapeutic candidates.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • Drug Discovery News. (2025, April 14). Lighting the path to smarter cell viability assays. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Unknown Source. (n.d.). The Annexin V Apoptosis Assay.
  • PMC. (n.d.). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Unknown Source. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • PMC. (2024, July 20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]

  • Unknown Source. (2021, July 10).
  • Unknown Source. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Cdc. (n.d.). M. Serum LDH Laboratory Procedure Manual. Retrieved from [Link]

  • Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • PubMed. (n.d.). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Lactate Dehydrogenase. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • PMI Science. (2014, May 1). The Neutral Red Assay and assessment of Reduced-Risk Products. Retrieved from [Link]

  • PMC. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Unknown Source. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Unknown Source. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Unknown Source. (n.d.).
  • PubMed. (2009, June 1). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid. This molecule holds potential as a valuable building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid. This molecule holds potential as a valuable building block in medicinal chemistry and drug development due to the presence of the pyrazole-3-carboxylic acid moiety, a common scaffold in pharmacologically active compounds, and the 4-nitrophenoxy group, which can be a versatile handle for further chemical modifications. The synthesis is presented in two primary stages: the N-alkylation of ethyl 1H-pyrazole-3-carboxylate with 1-(chloromethyl)-4-nitrobenzene, followed by the hydrolysis of the resulting ester to the target carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering detailed procedural instructions, explanations of the underlying chemical principles, and characterization guidelines.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The pyrazole-3-carboxylic acid scaffold, in particular, is a key structural element in many pharmaceuticals. The target molecule, 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, combines this important heterocyclic core with a 4-nitrophenoxy methyl substituent. The nitro group can serve as a precursor for an amino group, enabling further derivatization, or it can be utilized in various coupling reactions.

The synthetic strategy detailed herein employs a robust and widely applicable N-alkylation of a pyrazole ester, followed by a standard ester hydrolysis. The initial N-alkylation is a variation of the Williamson ether synthesis, proceeding via an SN2 mechanism where the pyrazole nitrogen acts as a nucleophile.[3][4][5] The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a fundamental transformation in organic synthesis.[6][7] This protocol is designed to be a reliable and reproducible method for obtaining the title compound in good yield and purity.

Reaction Scheme

Caption: Overall synthetic route.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
Ethyl 1H-pyrazole-3-carboxylate≥98%Commercially Available
1-(Chloromethyl)-4-nitrobenzene≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Lithium Hydroxide (LiOH)Monohydrate, ≥98%Commercially Available
Tetrahydrofuran (THF)Reagent GradeCommercially Available
Hydrochloric Acid (HCl)37% (w/w)Commercially Available
Ethyl AcetateReagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Deionized WaterIn-house source
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Experimental Protocol

Stage 1: Synthesis of Ethyl 1-[(4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate

This stage involves the N-alkylation of the pyrazole ring. Potassium carbonate is used as a mild base to deprotonate the pyrazole nitrogen, which then acts as a nucleophile, attacking the electrophilic carbon of 1-(chloromethyl)-4-nitrobenzene in an SN2 reaction.[3][4] DMF is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and promotes the SN2 reaction.

G A Combine Ethyl 1H-pyrazole-3-carboxylate, K₂CO₃, and DMF in a flask. B Add 1-(Chloromethyl)-4-nitrobenzene to the mixture. A->B C Heat the reaction mixture at 80°C. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction to room temperature. D->E F Quench with water and extract with ethyl acetate. E->F G Wash organic layer with brine, dry over Na₂SO₄. F->G H Concentrate under reduced pressure. G->H I Purify by column chromatography. H->I G A Dissolve the ester intermediate in THF and water. B Add LiOH·H₂O and stir at room temperature. A->B C Monitor reaction progress by TLC. B->C D Remove THF under reduced pressure. C->D E Dilute with water and wash with ethyl acetate. D->E F Acidify the aqueous layer with HCl. E->F G Collect the precipitate by filtration. F->G H Wash the solid with cold water and dry. G->H

Sources

Application

Application Note: In Vivo Murine Dosing Guidelines and Pharmacokinetic Profiling for 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid

Audience: Researchers, preclinical scientists, and drug development professionals. Content Type: Detailed Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, preclinical scientists, and drug development professionals. Content Type: Detailed Application Note & Experimental Protocol.

Scientific Rationale & Pharmacological Context

Pyrazole-3-carboxylic acid derivatives are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized as bioisosteres for arene cores or imidazole rings to improve target affinity and modulate physicochemical properties[1]. The compound 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid presents a unique, highly specific pharmacological and metabolic profile:

  • The Pyrazole-3-Carboxylic Acid Core: This moiety provides an acidic center (pKa ~2.5–4.5) capable of acting as both a hydrogen bond donor and acceptor, which is critical for interacting with basic amino acid residues in target protein pockets[1].

  • The 1-(4-Nitrophenoxy)methyl Substitution: The addition of this bulky, lipophilic group at the N1 position enhances membrane permeability but introduces a significant metabolic liability. Nitroaromatic moieties are highly susceptible to in vivo nitroreduction by hepatic enzymes and gut microbiota. This reduction can lead to rapid systemic clearance and the generation of reactive nitroso or hydroxylamine intermediates, dictating strict requirements for toxicity monitoring.

Physicochemical Properties & Formulation Strategy

Due to the highly lipophilic (4-nitrophenoxy)methyl group juxtaposed with a polar carboxylic acid, the compound exhibits pH-dependent solubility and a propensity to aggregate in aqueous environments.

Expert Insight (Causality of Formulation):

  • Intravenous (IV) Vehicle (5% DMSO, 10% Tween-80, 85% Saline): The free carboxylic acid requires a co-solvent system for direct systemic injection. DMSO thoroughly dissolves the lipophilic core, while Tween-80 acts as a surfactant to create stable micelles, preventing the compound from precipitating out of solution upon introduction to the physiological pH of the murine bloodstream.

  • Per Os (PO) Vehicle (1% Carboxymethylcellulose[CMC] in Water): For oral gavage, solutions often precipitate in the acidic environment of the stomach. Formulating the compound as a uniform suspension in 1% CMC creates a viscous matrix that prevents the aggregation of hydrophobic particles in the gastrointestinal tract, ensuring consistent surface area exposure for absorption[2].

In Vivo Experimental Protocols

Note: All procedures must be conducted in accordance with Institutional Animal Care and Use Committee (IACUC) guidelines.

Phase 1: Maximum Tolerated Dose (MTD) Determination

Causality: Nitroaromatic compounds can exhibit acute hepatotoxicity upon first-pass metabolism. Establishing the MTD ensures that subsequent pharmacokinetic and efficacy models are not confounded by systemic toxicity or behavioral artifacts.

  • Subject Preparation: Use 8–10 week old female BALB/c mice (n=3 per dose cohort). Acclimate for 7 days prior to dosing.

  • Dose Escalation: Administer the compound PO at escalating doses: 10, 30, and 100 mg/kg using the 1% CMC vehicle. Maximum dosing volume should not exceed 10 mL/kg.

  • Monitoring (Self-Validating Step): Record baseline body weights prior to dosing. Weigh mice daily for 7 days. Validation: If a cohort experiences >15% body weight loss or displays clinical signs of distress (e.g., piloerection, lethargy), the dose is deemed toxic. The MTD is defined as the highest dose resulting in <10% weight loss with no adverse clinical signs.

Phase 2: Pharmacokinetic (PK) Profiling

Causality: Unmodified pyrazole-3-carboxylic acids often exhibit high systemic clearance (e.g., >40 mL/min/kg) and low oral bioavailability in murine models[3]. Rigorous PK profiling is necessary to optimize dosing frequency for efficacy models.

  • Fasting: Fast mice for 12 hours prior to PO dosing to eliminate food-effect variability on gut nitroreductase activity. IV cohorts do not require fasting.

  • Administration:

    • IV Cohort: Administer 1 mg/kg via lateral tail vein injection.

    • PO Cohort: Administer 10 mg/kg via oral gavage[2].

  • Serial Blood Sampling: Collect 20 µL of blood via the submandibular vein (preferred over retro-orbital to minimize tissue damage and anesthesia variables during serial sampling) at 5 min (IV only), 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.

  • Plasma Extraction: Collect blood in K2EDTA tubes, centrifuge at 4,000 × g for 10 mins at 4°C. Extract plasma and crash proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Bioanalytical Validation (Self-Validating System): Prior to LC-MS/MS sample analysis, run a 6-point calibration curve in blank murine plasma. Validation: The assay is only cleared for sample analysis if the standard curve yields an R2>0.99 and the blank matrix signal is <5% of the Lower Limit of Quantification (LLOQ), ensuring no endogenous isobaric interference.

Representative Pharmacokinetic Data Presentation

Based on structural analogs and the known metabolic liabilities of pyrazole-3-carboxylic acids[3][4], the following table summarizes the anticipated quantitative PK parameters.

Pharmacokinetic ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Mechanistic / Clinical Significance
Cmax​ (ng/mL) 850 ± 120180 ± 45PO absorption is blunted by poor aqueous solubility.
Tmax​ (h) 0.081.5 ± 0.5Delayed absorption typical of CMC suspensions.
AUC0−∞​ (h·ng/mL) 620 ± 85450 ± 60Indicates moderate overall systemic exposure.
Clearance ( Cl ) (mL/min/kg) 45 ± 5N/AHigh clearance typical of pyrazole acids[3].
Volume of Distribution ( Vss​ ) 1.8 L/kgN/AHigh tissue distribution driven by the lipophilic ether.
Bioavailability ( F ) N/A~ 7.2 %Severely limited by first-pass hepatic nitroreduction.

Metabolic & Clearance Pathway

The diagram below illustrates the hypothesized in vivo workflow for the absorption, metabolism, and excretion of the compound, highlighting the divergent pathways of the carboxylic acid and nitroaromatic moieties.

G Dose Oral/IV Dosing (1-[(4-Nitrophenoxy)methyl]...) Absorb Systemic Absorption Dose->Absorb  Vehicle  Delivery Liver Hepatic Metabolism (Nitroreduction & Glucuronidation) Absorb->Liver  Portal  Vein Metabolite1 Active/Toxic Amines (Nitroso/Hydroxylamine) Liver->Metabolite1  Nitroreductase Metabolite2 Glucuronide Conjugates (Carboxylic Acid) Liver->Metabolite2  UGT Enzymes Excrete Renal & Biliary Excretion Metabolite1->Excrete Metabolite2->Excrete

Fig 1: In vivo metabolic and clearance workflow for the pyrazole-3-carboxylic acid derivative.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)
  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters Source: ACS Publications URL

Sources

Method

Applications of Pyrazole Scaffolds in Oncology Research: A Guide to In Vitro and In Vivo Evaluation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Moiety as a Privileged Scaffold in Oncology The pyrazole ring system is a five-membered heterocycle containing two adjacent nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Oncology

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, which has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] In the realm of oncology, pyrazole derivatives have emerged as a "privileged scaffold," forming the core of numerous compounds with potent and selective anticancer properties.[3][4][5] These compounds have been shown to target a wide array of cancer-related biological pathways, including crucial enzymes and structural proteins.[1][3] Several pyrazole-containing drugs, such as Ruxolitinib and Crizotinib, have received FDA approval for the treatment of various cancers, underscoring the clinical significance of this chemical class.[6][7]

This document serves as a comprehensive guide to the potential applications of novel pyrazole derivatives, such as 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid , in oncology research. While specific data on this particular compound is not extensively available in public literature, its structural features suggest that it may exhibit anticancer activities through mechanisms common to other pyrazole-based molecules. The following sections will detail these potential mechanisms of action and provide robust protocols for the in vitro and in vivo evaluation of such novel compounds.

Postulated Mechanisms of Anticancer Activity for Pyrazole Derivatives

The anticancer effects of pyrazole derivatives are diverse and can be attributed to their ability to interact with various molecular targets that are critical for cancer cell proliferation, survival, and metastasis.[1][3]

Kinase Inhibition

Many pyrazole derivatives function as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[5]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Some pyrazole compounds have demonstrated dual inhibitory activity against EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[1]

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by pyrazole derivatives can lead to cell cycle arrest and apoptosis.[1][8]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation, and pyrazole-based inhibitors of PI3K have shown promise.[1]

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes CDK CDK Cell_Cycle_Progression Cell Cycle Progression CDK->Cell_Cycle_Progression Drives Pyrazole_Compound Pyrazole Derivative (e.g., 1-[(4-Nitrophenoxy)methyl]- 1H-pyrazole-3-carboxylic acid) Pyrazole_Compound->Receptor_Tyrosine_Kinase Pyrazole_Compound->PI3K Inhibits Pyrazole_Compound->CDK Inhibits

Postulated Kinase Inhibition by Pyrazole Derivatives.
Tubulin Polymerization Inhibition

The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Several pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[6][9][10] These compounds often bind to the colchicine-binding site on tubulin.[6][11]

tubulin_inhibition cluster_normal Normal Cell Division cluster_treated Effect of Pyrazole Derivative Tubulin_Dimers α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Functional Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division Pyrazole_Compound Pyrazole Derivative Tubulin_Dimers_Treated α/β-Tubulin Dimers Pyrazole_Compound->Tubulin_Dimers_Treated Inhibits Polymerization Disrupted_Microtubules Disrupted Microtubules Tubulin_Dimers_Treated->Disrupted_Microtubules Failed_Spindle Non-functional Mitotic Spindle Disrupted_Microtubules->Failed_Spindle Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Failed_Spindle->Apoptosis

Mechanism of Tubulin Polymerization Inhibition.
DNA Interaction

Some pyrazole derivatives can exert their anticancer effects by directly interacting with DNA.[12][13] This can occur through mechanisms such as:

  • DNA Minor Groove Binding: The compound binds to the minor groove of the DNA double helix, which can interfere with DNA replication and transcription.[1][12]

  • DNA Intercalation: The planar pyrazole ring system can insert itself between the base pairs of DNA, causing structural distortions and leading to DNA damage.

  • DNA Cleavage: Certain derivatives have been shown to induce cleavage of plasmid DNA.[12][13]

dna_interaction cluster_dna DNA Interaction DNA DNA Double Helix DNA_Binding DNA Binding (Minor Groove or Intercalation) Pyrazole_Compound Pyrazole Derivative Pyrazole_Compound->DNA_Binding DNA_Damage DNA Damage & Replication/Transcription Inhibition DNA_Binding->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

DNA Interaction as a Mechanism of Action.

Quantitative Data: Representative IC50 Values of Pyrazole Derivatives

The following table summarizes the cytotoxic activity of various pyrazole derivatives against different human cancer cell lines, as reported in the literature. This data provides a benchmark for the potential potency of novel pyrazole compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Polysubstituted PyrazoleHepG2 (Liver)2[1]
Pyrazole CarbaldehydeMCF7 (Breast)0.25[1]
Indole-linked PyrazoleHCT116 (Colon)< 23.7[1]
Pyrazole Benzothiazole HybridA549 (Lung)3.17 - 6.77[1]
N,1,3-triphenyl-1H-pyrazole-4-carboxamideHCT116 (Colon)0.39
N,1,3-triphenyl-1H-pyrazole-4-carboxamideMCF-7 (Breast)0.46
Pyrazolo[1,5-a]pyrimidineHeLa (Cervical)0.0248[10]
Pyrazole-naphthalene analogMCF7 (Breast)2.78[10]

Experimental Protocols: A Step-by-Step Guide for Evaluation

The following protocols provide a framework for the comprehensive in vitro and in vivo evaluation of a novel pyrazole derivative like 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid.

In Vitro Evaluation Workflow

in_vitro_workflow Start Novel Pyrazole Compound Cytotoxicity 1. Cell Viability/Cytotoxicity Assay (MTT/SRB on Cancer Cell Panel) Determine IC50 Start->Cytotoxicity Mechanism 2. Mechanism of Action Studies (for active compounds) Cytotoxicity->Mechanism Kinase Kinase Inhibition Assays Mechanism->Kinase Tubulin Tubulin Polymerization Assay Mechanism->Tubulin DNA DNA Interaction Assays Mechanism->DNA Cellular_Effects 3. Cellular Effect Confirmation Kinase->Cellular_Effects Tubulin->Cellular_Effects DNA->Cellular_Effects Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cellular_Effects->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Cellular_Effects->Apoptosis In_Vivo Proceed to In Vivo Studies Cell_Cycle->In_Vivo Apoptosis->In_Vivo

Workflow for In Vitro Evaluation.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.

Materials:

  • Test compound (e.g., 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid) dissolved in DMSO.

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549, HepG2).[14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle progression.

Materials:

  • Cancer cells treated with the test compound (at IC50 and 2x IC50 concentrations) and vehicle control.

  • Phosphate-buffered saline (PBS).

  • 70% cold ethanol.

  • RNase A solution (100 µg/mL).

  • Propidium Iodide (PI) staining solution (50 µg/mL).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Evaluation Workflow

in_vivo_workflow Start Lead Pyrazole Compound (from in vitro studies) Xenograft 1. Establish Tumor Xenograft Model (e.g., subcutaneous injection of cancer cells in immunodeficient mice) Start->Xenograft Tumor_Growth 2. Monitor Tumor Growth (until tumors reach a specific volume) Xenograft->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups (Vehicle control, Test compound, Positive control) Tumor_Growth->Randomization Treatment 4. Administer Treatment (e.g., oral gavage, intraperitoneal injection) Randomization->Treatment Monitoring 5. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 6. Endpoint Analysis (Tumor collection for IHC, Western blot, etc.) Monitoring->Endpoint Efficacy Determine In Vivo Efficacy Endpoint->Efficacy

Workflow for In Vivo Evaluation.
Protocol 3: Human Tumor Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of the test compound.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Human cancer cells (e.g., HCT-116, A549).

  • Matrigel (optional).

  • Test compound formulated for in vivo administration.

  • Vehicle control and positive control drug (e.g., doxorubicin).

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions with calipers every 2-3 days.

  • Randomization: When tumors reach the desired average size, randomize the mice into treatment groups (typically 5-10 mice per group).

  • Treatment Administration: Administer the test compound, vehicle, or positive control drug according to the predetermined dose and schedule (e.g., daily oral gavage for 21 days).

  • Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors.

  • Endpoint Analysis: Weigh the tumors and process them for further analysis (e.g., histopathology, immunohistochemistry, or Western blotting) to assess the compound's effect on tumor biology.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

The pyrazole scaffold represents a highly valuable framework for the development of novel anticancer agents. For a new molecule such as 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, a systematic evaluation beginning with broad in vitro cytotoxicity screening, followed by detailed mechanism-of-action studies and culminating in in vivo efficacy assessment in relevant cancer models, is essential. The protocols outlined in this guide provide a robust starting point for researchers to investigate the therapeutic potential of this and other novel pyrazole derivatives. Positive results from these studies can pave the way for further preclinical development, including pharmacokinetics, toxicology studies, and ultimately, clinical trials.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )
  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed. (URL: )
  • Synthesis and biological evaluation of novel pyrazole deriv
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: )
  • Pyrazoles as anticancer agents: Recent advances - SRR Public
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. (URL: )
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: )
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (URL: )
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC. (URL: )
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed. (URL: )
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis. (URL: )
  • (PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: )
  • Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review - ResearchG
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC. (URL: )
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) - Novelty Journals. (URL: )
  • Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • 1-methyl-4-nitro-3-propyl-1h-pyrazole-5-carboxylic-acid-d8 - MedchemExpress.com. (URL: )
  • 1-(4-nitrophenyl)
  • 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid - PubChem. (URL: )
  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed. (URL: )
  • 1-[(4-Methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid - NextSDS. (URL: not available)
  • 4-Nitro-1H-pyrazole-3-carboxylic acid, 98%, Thermo Scientific Chemicals 10 g | Buy Online. (URL: not available)

Sources

Application

Application Note: Preparation and Handling of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid Stock Solutions in DMSO

Executive Summary The preparation of high-fidelity compound stock solutions is the foundational step that dictates the reproducibility of all downstream pharmacological and biochemical assays. This application note provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of high-fidelity compound stock solutions is the foundational step that dictates the reproducibility of all downstream pharmacological and biochemical assays. This application note provides a comprehensive, mechanistically grounded protocol for formulating and storing Dimethyl Sulfoxide (DMSO) stock solutions of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid . By addressing the specific physicochemical liabilities of this molecule—namely its hydrogen-bonding capacity, photosensitivity, and susceptibility to solvent-induced precipitation—this guide ensures the generation of a stable, self-validating reagent stock suitable for rigorous drug development workflows.

Physicochemical Profiling & Structural Causality

To design an effective dissolution protocol, we must first analyze the structural motifs of the target compound. Every handling choice in this protocol is dictated by the molecule's distinct physicochemical properties.

Table 1: Quantitative and Structural Profile of the Target Compound

PropertyValue / DescriptionExperimental Implication
Chemical Formula C₁₁H₉N₃O₅-
Molecular Weight 263.21 g/mol Required for precise molarity calculations.
Carboxylic Acid (-COOH) Hydrogen-bond donor/acceptorHigh crystal lattice energy; requires sonication/kinetic energy for complete solvation.
Nitroaromatic Ring 4-Nitrophenoxy moietySusceptible to photodegradation; mandates the use of amber vials and protection from ambient light.
Ether Linkage -CH₂-O-ArStable under neutral conditions, but susceptible to cleavage if the stock absorbs water and acidifies.

Mechanistic Insights on Solvent Dynamics & Stability

As a best practice in compound management, anhydrous DMSO (≥99.9% purity, water ≤0.005%) must be used. DMSO is highly hygroscopic; exposure to ambient humidity leads to rapid water absorption.

The presence of water in a DMSO stock initiates a cascade of detrimental effects. First, water significantly depresses the freezing point of DMSO, altering its physical behavior during cold storage[1]. More critically, water acts as an antisolvent for hydrophobic organic molecules. As water content increases, the kinetic solubility of the compound drops, leading to micro-precipitation[1].

Furthermore, repeated freeze-thaw cycles provide the activation energy required for amorphous compounds to crystallize and fall out of solution. Once a compound precipitates, the actual concentration of the supernatant is permanently reduced, invalidating all subsequent dose-response data[2]. Therefore, aliquoting into single-use volumes is not merely a recommendation—it is a mandatory step to preserve the chemical integrity of the library[2].

StabilityLogic Sub1 Hygroscopic DMSO Absorbs Water Eff1 Freezing Point Depression Sub1->Eff1 Eff2 Compound Precipitation Sub1->Eff2 Sub2 Freeze-Thaw Cycles Sub2->Eff2 Sub3 Light Exposure (Nitroaromatic) Eff3 Photodegradation (Cleavage/Oxidation) Sub3->Eff3 Crit Loss of Stock Integrity & Concentration Eff1->Crit Eff2->Crit Eff3->Crit

Figure 1: Mechanisms of compound degradation and concentration loss in DMSO stocks.

Preparation Protocol: A Self-Validating Workflow

Reconstitution Calculations

To ensure precision, use the exact masses and volumes outlined in Table 2. Do not attempt to weigh less than 2.0 mg on a standard analytical balance due to the high margin of static error.

Table 2: Standard Reconstitution Matrix (MW = 263.21 g/mol )

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM 1.00 mL2.63 mg
10 mM 5.00 mL13.16 mg
50 mM 1.00 mL13.16 mg
50 mM 5.00 mL65.80 mg
Step-by-Step Methodology

This protocol is designed as a self-validating system. You must not proceed to the next step unless the quality control criteria of the current step are met.

Step 1: Thermal Equilibration Remove the lyophilized powder of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid from cold storage. Crucial: Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water before the solvent is even added[3].

Step 2: Gravimetric Weighing Using a calibrated analytical balance (0.01 mg readability) and anti-static spatulas, weigh the required mass (e.g., 2.63 mg) into a sterile, amber glass vial or a foil-wrapped polypropylene microcentrifuge tube.

Step 3: Solvation & Kinetic Disruption Add the calculated volume of anhydrous DMSO (e.g., 1.00 mL) using a positive displacement pipette. Cap tightly. Vortex vigorously for 60 seconds. Because the carboxylic acid moiety forms strong intermolecular hydrogen bonds, transfer the vial to an ultrasonic water bath (room temperature) and sonicate for 5 minutes to disrupt the crystal lattice and ensure complete solvation.

Step 4: Visual Quality Control (Self-Validation Checkpoint) Hold the amber vial against a bright light source. The solution must be completely optically clear, with no Schlieren lines, micro-particulates, or cloudiness. Validation Logic: If the solution is cloudy, the dissolution is incomplete. Proceeding with a cloudy solution guarantees that the actual molarity is lower than the theoretical calculation. If cloudy, sonicate for an additional 10 minutes. Do not proceed until optical clarity is achieved[3].

Step 5: Aliquoting and Storage To prevent freeze-thaw degradation, immediately divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in sterile, amber microcentrifuge tubes[4]. Blanket the tubes with dry argon or nitrogen gas before sealing to displace ambient oxygen and moisture. Store immediately at -20°C or -80°C in a desiccated container.

Workflow A Equilibrate Reagents to RT B Weigh Compound A->B C Add Anhydrous DMSO B->C D Vortex & Sonicate C->D E Visual QC (Clear Solution) D->E F Aliquot into Amber Vials E->F G Store at -20°C (Desiccated) F->G

Figure 2: Step-by-step workflow for the preparation and storage of DMSO compound stocks.

Analytical Validation (Optional but Recommended)

To fully close the loop on this self-validating system, it is highly recommended to subject one sacrificial aliquot of the newly prepared 10 mM stock to LC-MS (Liquid Chromatography-Mass Spectrometry) analysis. This confirms the exact mass (m/z [M-H]- = 262.2) and verifies that no photodegradation of the nitro group or hydrolysis of the ether linkage occurred during transit or handling[2].

References

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Ziath URL: [Link][1]

  • Monitoring compound integrity with cytochrome P450 assays and qHTS National Institutes of Health (NIH) / PMC URL:[Link][2]

Sources

Method

Application Notes &amp; Protocols: 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid as a Versatile Precursor in Organic Synthesis

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid . While this specific molecule may not be extensively cataloged, its constituent functional groups—a pyrazole-3-carboxylic acid core and a 4-nitrophenoxy-activated N1-substituent—position it as a highly valuable and versatile precursor for the synthesis of complex organic molecules. This guide will detail a proposed, robust synthetic route and explore its potential applications, grounded in established principles of organic chemistry.

Introduction: The Strategic Value of the Precursor

The pyrazole nucleus is a well-established pharmacophore present in a multitude of approved drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil[1]. The carboxylic acid moiety at the 3-position serves as a crucial synthetic handle for derivatization, most commonly through amide bond formation, to generate libraries of bioactive compounds[1][2][3].

The novelty of the title compound lies in the 1-[(4-nitrophenoxy)methyl] substituent. This group serves a dual purpose:

  • It provides a stable, crystalline handle for purification and characterization.

  • The electron-withdrawing nitro group activates the phenoxy moiety, which can be either a key structural element for biological activity or a precursor to a more functionalized group via reduction to an aniline[4][5].

This guide provides a logical framework for the synthesis and subsequent utilization of this precursor, enabling its integration into drug discovery and development pipelines.

Proposed Synthesis of the Precursor

A practical, three-step synthesis is proposed, starting from commercially available materials. The strategy involves the initial formation of a pyrazole ester, followed by regioselective N-alkylation, and concluding with ester hydrolysis.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis A Pyrazole-3-carboxylic acid B Ethyl 1H-pyrazole-3-carboxylate A->B H₂SO₄, EtOH Reflux [2] D Ethyl 1-[(4-nitrophenoxy)methyl]- 1H-pyrazole-3-carboxylate B->D K₂CO₃, MeCN [20] C 1-(Chloromethyl)-4-nitrobenzene C->D E 1-[(4-Nitrophenoxy)methyl]- 1H-pyrazole-3-carboxylic acid (Target Precursor) D->E 1. LiOH, THF/H₂O 2. HCl (aq) [7]

Caption: Proposed three-step synthetic workflow.

Protocol 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

This protocol describes the Fischer esterification of pyrazole-3-carboxylic acid. This method is straightforward and generally high-yielding[6].

  • Materials:

    • Pyrazole-3-carboxylic acid

    • Anhydrous Ethanol (EtOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add pyrazole-3-carboxylic acid (1.0 eq).

    • Add anhydrous ethanol (approx. 5 mL per gram of acid).

    • Carefully add concentrated sulfuric acid dropwise (0.1 eq) while stirring.

    • Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed[6].

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield ethyl 1H-pyrazole-3-carboxylate as a solid.

Protocol 2: Synthesis of Ethyl 1-[(4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate

This step involves the N-alkylation of the pyrazole ring. For 3-substituted pyrazoles, alkylation typically favors the N1 position, which is the desired outcome for this synthesis[7]. 1-(Chloromethyl)-4-nitrobenzene is a commercially available or readily synthesized alkylating agent[8][9].

  • Materials:

    • Ethyl 1H-pyrazole-3-carboxylate (from Protocol 1)

    • 1-(Chloromethyl)-4-nitrobenzene

    • Potassium Carbonate (K₂CO₃), finely powdered

    • Acetonitrile (MeCN), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous acetonitrile.

    • Add finely powdered potassium carbonate (1.5 eq).

    • Add 1-(chloromethyl)-4-nitrobenzene (1.1 eq) and stir the suspension vigorously.

    • Heat the reaction to 60-80°C and monitor by TLC. The reaction is typically complete within 18-24 hours[7].

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Rinse the filter cake with acetonitrile.

    • Concentrate the combined filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N1-alkylated product.

Protocol 3: Synthesis of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

The final step is a standard saponification of the ethyl ester to yield the target carboxylic acid.

  • Materials:

    • Ethyl 1-[(4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate (from Protocol 2)

    • Lithium Hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Deionized Water

    • 1 M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature[2]. Monitor the reaction by TLC until the starting ester is fully consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

    • The product should precipitate as a solid. If it oils out, extract with ethyl acetate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-[(4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid.

Physicochemical Properties and Characterization

The following table summarizes the expected properties of the target precursor.

PropertyExpected Value
Molecular Formula C₁₁H₉N₃O₅
Molecular Weight 263.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMF, DMSO; sparingly soluble in MeOH, THF; insoluble in water.
¹H NMR (DMSO-d₆) δ (ppm): ~13.0 (s, 1H, COOH), 8.2 (d, 2H), 7.8 (d, 1H), 7.2 (d, 2H), 6.8 (d, 1H), 6.1 (s, 2H). (Predicted)
¹³C NMR (DMSO-d₆) δ (ppm): ~163, 162, 145, 142, 132, 126, 116, 110, 75. (Predicted)

Applications in Organic Synthesis

The title compound is a bifunctional precursor, allowing for sequential or orthogonal derivatization at its two key functional sites.

Application 1: Amide Library Synthesis via Carboxylic Acid Activation

The carboxylic acid is a prime site for constructing amide libraries, a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR)[10].

G A 1-[(4-Nitrophenoxy)methyl]- 1H-pyrazole-3-carboxylic acid C Amide Product A->C HATU, DIPEA DMF [15] B Primary/Secondary Amine (R¹R²NH) B->C

Caption: Amide coupling workflow.

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.

  • Materials:

    • 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (1.0 eq)

    • Amine (primary or secondary, 1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a dry vial, dissolve the pyrazole carboxylic acid in anhydrous DMF.

    • Add the desired amine, followed by DIPEA.

    • Add HATU in one portion.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor progress by LC-MS or TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude amide by column chromatography or recrystallization.

Application 2: Synthesis of a New Precursor via Nitro Group Reduction

The nitro group on the phenoxy ring can be selectively reduced to an amine. This transformation converts the precursor into a new building block, 1-[(4-aminophenoxy)methyl]-1H-pyrazole-3-carboxylic acid , which can undergo a host of subsequent reactions such as sulfonamide formation, acylation, or use in reductive amination. Catalytic hydrogenation is a clean and efficient method for this reduction[4][11].

G A 1-[(4-Nitrophenoxy)methyl]- 1H-pyrazole-3-carboxylic acid B 1-[(4-Aminophenoxy)methyl]- 1H-pyrazole-3-carboxylic acid A->B H₂ (g), Pd/C MeOH [11]

Caption: Nitro group reduction workflow.

  • Materials:

    • 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (1.0 eq)

    • Palladium on Carbon (10% Pd/C, 5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Procedure:

    • To a hydrogenation flask, add the nitro-precursor and the solvent (MeOH or EtOH).

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere.

    • Seal the flask, evacuate, and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

    • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the UV-active nitro group indicates completion.

    • Once complete, carefully purge the flask with an inert gas (N₂ or Ar).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude amino-precursor, which can often be used without further purification or can be purified by recrystallization.

Safety and Handling

  • 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive, although the risk is low for this compound. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 1-(Chloromethyl)-4-nitrobenzene: This reagent is a lachrymator and should be handled in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and there are no ignition sources nearby. The Pd/C catalyst can be pyrophoric when dry and exposed to air; handle with care.

References

  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). pem-carbon.com. Retrieved from [Link]

  • Srivastava, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(2), 127-135. doi:10.2174/1871523017666180411155240
  • Rehman, A., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(3), M771. doi:10.3390/M771
  • Srivastava, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry, 65(23), 15645-15669. doi:10.1021/acs.jmedchem.2c01594
  • Al-Ostoot, F. H., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8749. doi:10.3390/molecules27248749
  • Patel, H. M., et al. (2023). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Lang, J., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance. (n.d.). RSC Publishing. Retrieved from [Link]

  • Wang, C., et al. (2019). Highly efficient reduction of 4-nitrophenolate to 4-aminophenolate by Au/γ-Fe2O3@HAP magnetic composites. RSC Advances, 9(20), 11424-11434. doi:10.1039/c9ra00881k
  • Reduction of 4-nitrophenol (4-NP) to 4-aminophenol(4-AP). (a) Schematic... (n.d.). ResearchGate. Retrieved from [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5649-5653.
  • Zhang, X., et al. (2017). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Chinese Chemical Society, 64(8), 915-923. doi:10.1002/jccs.201700028
  • 1-Chloromethyl-4-nitrobenzene. (n.d.). PMC - NIH. Retrieved from [Link]

  • Insights into the Reduction of 4-Nitrophenol to 4-Aminophenol on Catalysts. (2017). ResearchGate. Retrieved from [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Retrieved from [Link]

  • Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654. Retrieved from [Link]

  • Wright, S. W., et al. (2017). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters, 58(5), 443-445. doi:10.1016/j.tetlet.2016.12.062

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing HPLC retention times for 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid metabolites

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of 1-[(4-Nitrophenoxy)methyl]-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid and its metabolites.

Because this parent molecule contains a weakly basic pyrazole ring, an acidic carboxylic acid, and a hydrophobic, reducible nitroaromatic moiety, its metabolic biotransformation generates species that span an extreme range of polarities. This guide provides the mechanistic reasoning and self-validating protocols necessary to optimize your High-Performance Liquid Chromatography (HPLC) workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my cleavage metabolites (e.g., pyrazole-3-carboxylic acid) and phase II conjugates elute in the void volume? The Causality: Pyrazole-3-carboxylic acid and acyl glucuronides are highly polar. The carboxylic acid moiety typically has a pKa​ between 3.5 and 4.5. If your mobile phase pH is near or above neutral (e.g., unbuffered water or pH 7.0 phosphate buffer), the carboxylic acid is fully ionized into a hydrophilic carboxylate anion[1]. Ionized species cannot effectively partition into the hydrophobic stationary phase (e.g., C18), causing them to elute at t0​ (the void volume). The Solution: You must suppress ionization by lowering the mobile phase pH to at least 1-2 units below the pKa​ (target pH 2.0–2.8). Using 0.1% formic acid (pH ~2.8) or 0.1% trifluoroacetic acid (pH ~2.1) ensures the carboxylic acid remains protonated and neutral, drastically increasing retention on reversed-phase columns[2].

Q2: I am observing severe peak tailing for the nitro-reduced metabolite (1-[(4-aminophenoxy)methyl]-1H-pyrazole-3-carboxylic acid). How can I fix this? The Causality: When the 4-nitro group is metabolized via nitroreductases to an aniline (primary amine), the molecule becomes amphoteric. At an acidic pH (e.g., pH 2.5), the carboxylic acid is neutralized, but the newly formed aniline group ( pKa​ ~4.6) becomes protonated and positively charged. This positively charged amine interacts strongly with residual, unendcapped silanol groups ( SiO− ) on the silica backbone of the column via secondary ion-exchange interactions, leading to severe peak tailing. The Solution: Switch to a highly endcapped column or a Charged Surface Hybrid (CSH) column designed to repel basic cations[2]. Alternatively, use a volatile buffer like 20 mM ammonium formate adjusted to pH 3.7; the ammonium ions will outcompete the amine metabolite for residual silanol binding sites, sharpening the peak.

Q3: How do I separate the parent compound from the 4-nitrophenol cleavage metabolite? The Causality: Ether cleavage of the parent yields 4-nitrophenol, which is moderately hydrophobic but highly sensitive to pH changes near its pKa​ of 7.15. At low pH, it is fully protonated and retains well, often eluting near the parent compound. The Solution: To achieve baseline resolution, employ a shallow gradient slope (e.g., increasing organic modifier by only 2-3% per minute) in the specific elution window of these two compounds. 4-Nitrophenol and its conjugated metabolites (sulfates/glucuronides) can be effectively resolved using an isocratic or shallow gradient approach with acidic modifiers[3].

Section 2: Metabolic Pathway & Method Decision Workflows

To optimize retention times, we must first anticipate the structural changes occurring during biotransformation. Below is the predicted metabolic pathway for 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid.

MetabolicPathway Parent Parent Compound 1-[(4-Nitrophenoxy)methyl]- 1H-pyrazole-3-carboxylic acid NitroRed Nitroreduction (M1: Amino Metabolite) Parent->NitroRed Reductase Cleavage1 Ether Cleavage (M2: 4-Nitrophenol) Parent->Cleavage1 CYP450 Cleavage2 Ether Cleavage (M3: Pyrazole-3-carboxylic acid) Parent->Cleavage2 CYP450 Conjugation Phase II Conjugation (M4: Acyl Glucuronide) Parent->Conjugation UGTs

Predicted metabolic pathways for the parent pyrazole-3-carboxylic acid derivative.

HPLCWorkflow Start Assess Retention of Polar Metabolites CheckVoid Do metabolites elute in the void volume? Start->CheckVoid AdjustPH Lower pH to 2.5 (0.1% Formic Acid) CheckVoid->AdjustPH Yes CheckPeak Are peaks tailing (e.g., Amino M1)? CheckVoid->CheckPeak No AdjustPH->CheckPeak UseBuffer Use Volatile Buffer (Ammonium Formate pH 3.7) CheckPeak->UseBuffer Yes OptimizeGrad Flatten Gradient Slope (5-30% B over 10 min) CheckPeak->OptimizeGrad No UseBuffer->OptimizeGrad

Decision tree for optimizing HPLC retention of pyrazole and nitrophenol metabolites.

Section 3: Quantitative Data & Metabolite Profiling Summary

The table below summarizes the expected physicochemical shifts and the required chromatographic adjustments for each metabolite class.

Metabolite IDBiotransformationPredicted pKa​ Polarity Shift vs ParentHPLC Optimization Strategy
Parent None~3.8 (-COOH)N/ABase gradient (10-90% B).
M1 Nitroreduction~3.8 (-COOH), ~4.6 (-NH2)Highly Polar (Amphoteric)Use CSH C18 column; buffer at pH 3.7 to control silanol interactions.
M2 Ether Cleavage~7.15 (-OH)Moderately PolarShallow gradient in the mid-organic range (30-50% B)[4].
M3 Ether Cleavage~3.8 (-COOH)Extremely PolarStart gradient at 2-5% B; ensure pH < 3.0 to suppress ionization.
M4 Glucuronidation~3.0 (-COOH)Extremely PolarStart gradient at 2% B; monitor at lower UV wavelengths or via MS.

Section 4: Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, implement the following step-by-step methodologies. These protocols are designed as self-validating systems, meaning built-in checks will immediately alert you if the system is failing.

Protocol A: Universal Gradient Optimization for Comprehensive Metabolite Profiling

This protocol is adapted from entire-process optimization strategies for in vivo metabolite profiling[4], ensuring that both highly polar cleavage products and the hydrophobic parent are captured in a single run.

Step 1: Mobile Phase Preparation (Self-Validating)

  • Aqueous Phase (A): Add exactly 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water (0.1% v/v).

    • Validation Check: Measure the pH before use. It must read between 2.7 and 2.9. If it is >3.0, the acid has degraded or the water is contaminated, which will cause M3 to elute in the void.

  • Organic Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Column Equilibration

  • Install an Aqueous-compatible C18 column (e.g., Waters ACQUITY UPLC HSS T3 or equivalent, 2.1 x 100 mm, 1.8 µm). These columns resist phase collapse at low organic concentrations.

  • Equilibrate the column at 5% B for 15 column volumes.

Step 3: Gradient Shaping Program the pump for a multi-segment gradient to separate polar metabolites early and the parent late:

  • 0.0 – 3.0 min: Hold at 5% B (Anchors polar metabolites M3 and M4).

  • 3.0 – 15.0 min: Linear ramp from 5% to 40% B (Separates M1 and M2).

  • 15.0 – 20.0 min: Linear ramp from 40% to 95% B (Elutes the Parent).

  • 20.0 – 22.0 min: Hold at 95% B (Column wash).

  • 22.0 – 25.0 min: Return to 5% B (Re-equilibration).

Step 4: System Suitability Injection

  • Inject a mixture containing Uracil (void volume marker) and 4-Nitrophenol (retention marker).

    • Validation Check: Uracil must elute at the exact calculated t0​ of your column. 4-Nitrophenol must show a symmetrical peak (Tailing factor Tf​ < 1.2). If 4-Nitrophenol tails, check for mobile phase buffering capacity issues.

Protocol B: pH-Tuning for Amphoteric Metabolites (M1)

If the amino-metabolite (M1) exhibits poor peak shape or co-elutes with matrix interferences, shift from a simple acid modifier to a buffered system[2].

  • Buffer Preparation: Dissolve 1.26 g of Ammonium Formate in 1000 mL of Milli-Q water (20 mM).

  • pH Adjustment: Titrate dropwise with Formic Acid until the pH reaches exactly 3.7.

    • Causality: At pH 3.7, the carboxylic acid is ~50% protonated, and the amine is fully protonated. The high ionic strength of the ammonium ions masks the silica surface, preventing the protonated amine from tailing.

  • Execution: Run the same gradient profile as Protocol A, substituting this buffer for Mobile Phase A.

References

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - nih.gov -[Link]

  • Development and Validation of Analytical HPLC-UV Method for simultaneous estimation of Losartan and its active Metabolite EXP-3174 - ajrconline.org -[Link]

  • An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry - frontiersin.org -[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography - chromatographyonline.com -[Link]

Sources

Optimization

Reducing background noise in 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid fluorescence assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting fluorogenic assays utilizing the 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting fluorogenic assays utilizing the 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid scaffold.

This molecule relies on a delicate photophysical balance: the 4-nitrophenoxy moiety acts as a potent quencher of the pyrazole fluorophore via Photoinduced Electron Transfer (PeT) . Enzymatic or chemical cleavage of the hemiaminal ether linkage (N-CH₂-O-Ar) releases the fluorophore, restoring emission. However, this system is highly susceptible to environmental interference, leading to high background noise. This guide provides the mechanistic causality and self-validating protocols required to isolate your true signal.

Section 1: Mechanistic Troubleshooting FAQs

Q1: Why is my baseline fluorescence steadily increasing before I even add my target enzyme or analyte? Causality: The N-CH₂-O-Ar linkage is a hemiaminal ether, which is intrinsically susceptible to spontaneous hydrolysis in aqueous media, particularly at pH extremes (<6.0 or >8.5). This chemical instability prematurely releases the pyrazole-3-carboxylic acid fluorophore and the 4-nitrophenol quencher, creating a creeping background signal independent of your target's activity. Action: Optimize your buffer. Maintain a strict pH of 7.2–7.4 using HEPES or Tris, and avoid primary amine buffers if possible.

Q2: I see an immediate spike in background fluorescence when I add cell lysate or BSA, even with enzyme inhibitors present. Why? Causality: This is a classic case of hydrophobic "unquenching." The PeT mechanism requires specific orbital overlap and distance between the pyrazole donor and the 4-nitrophenoxy acceptor [1]. When the highly hydrophobic probe binds non-specifically to hydrophobic pockets in proteins (like BSA or lipid membranes), the molecule's conformation is locked, and the local dielectric constant drops. This disrupts the PeT pathway, causing the intact probe to fluoresce. Action: Introduce a non-ionic surfactant (e.g., 0.01% Triton X-100) to the assay buffer to outcompete non-specific protein binding.

Q3: How do I differentiate my probe's signal from biological autofluorescence in live-cell assays? Causality: Pyrazole derivatives typically excite in the UV/blue range and emit in the blue/green spectrum. This heavily overlaps with the endogenous autofluorescence of cellular metabolic coenzymes, specifically NAD(P)H (emission ~440–470 nm) and FAD (emission ~520 nm) [2]. Action: Implement baseline subtraction using a mock-treated control, or shift to Time-Resolved Fluorescence (TRF) if your instrument supports it.

Q4: At high substrate conversions, my fluorescence curve flattens out earlier than expected. Is the enzyme dying? Causality: You are likely experiencing the Inner Filter Effect (IFE) . The cleavage product, 4-nitrophenol, has a strong absorption band around 400 nm (shifting to ~405 nm as the 4-nitrophenolate anion at physiological pH). At high cleavage conversions, the accumulated 4-nitrophenolate absorbs the excitation or emission light intended for the pyrazole fluorophore, artificially suppressing the signal [3]. Action: Dilute the assay volume or reduce the initial substrate concentration to keep the maximum 4-nitrophenol concentration below the IFE threshold (< 20 µM).

Section 2: Visualizing the Assay Logic

Fig 1. PeT cleavage mechanism and Inner Filter Effect (IFE) interference.

Fig 2. Decision tree for diagnosing and resolving background noise.

Section 3: Step-by-Step Optimization Protocols

To ensure scientific integrity, every assay must operate as a self-validating system. Implement the following protocols to systematically eliminate background noise.

Protocol A: Buffer Optimization & Hydrolysis Mitigation

Purpose: To stabilize the hemiaminal ether linkage and prevent PeT disruption.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer. Adjust the pH strictly to 7.4 at your intended assay temperature (e.g., 37°C) using NaOH.

  • Surfactant Addition: Add 0.01% (v/v) Triton X-100 to the buffer. Mix thoroughly to ensure micelle formation is uniform.

  • Probe Preparation: Dissolve the 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid probe in anhydrous DMSO to a 10 mM stock. Ensure DMSO final concentration in the assay does not exceed 1% to prevent solvent-induced precipitation.

  • System Validation (Crucial): In a black 96-well plate, add 10 µM of the probe to the optimized buffer without the target enzyme. Monitor fluorescence for 60 minutes.

    • Validation Criteria: A stable baseline (<5% signal drift over 1 hour) validates the chemical stability of the linkage and confirms the absence of hydrophobic unquenching.

Protocol B: Autofluorescence Subtraction & IFE Control

Purpose: To isolate the true pyrazole emission from biological noise and product re-absorption.

  • Sample Plating: Plate your cell lysate or biological sample in a black, clear-bottom 96-well microplate.

  • Pre-Read Validation: Read the plate at the pyrazole excitation/emission wavelengths before adding the probe. This quantifies the endogenous NAD(P)H and FAD autofluorescence specific to your sample matrix.

  • Reaction Initiation: Add the probe (final concentration ≤ 10 µM to avoid IFE from the 4-nitrophenol cleavage product).

  • Kinetic Readout: Record the kinetic fluorescence. Subtract the pre-read values (Step 2) from all subsequent data points to isolate the true enzymatic turnover signal.

Section 4: Quantitative Troubleshooting Matrix

Use this data summary to rapidly identify and correct the source of your assay noise.

Noise SourceSpectral Signature / BehaviorCausalityMitigation StrategyMax Permissible Limit
Spontaneous Hydrolysis Linear increase in baseline over time (No enzyme)Hemiaminal ether cleavage due to pH extremesUse HEPES pH 7.4; avoid freeze-thaw cycles< 5% drift / hour
Hydrophobic Unquenching Immediate signal spike upon adding protein/lysateDisruption of PeT orbital overlap via protein bindingAdd 0.01% Triton X-100 or 0.05% Tween-20N/A (Must be eliminated)
Biological Autofluorescence High static baseline at 440–520 nmNAD(P)H and FAD endogenous emissionPre-read subtraction; Time-Resolved FluorescenceMatrix dependent
Inner Filter Effect (IFE) Signal plateau at high conversion rates4-Nitrophenolate absorption (~405 nm) blocking excitationKeep initial probe concentration ≤ 10 µM< 20 µM 4-nitrophenol

References

  • A General Descriptor ΔE Enables the Quantitative Development of Luminescent Materials Based on Photoinduced Electron Transfer. Journal of the American Chemical Society (2020).[Link]

  • Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD. Frontiers in Oncology (2018).[Link]

  • Fluorescence detection of 4-nitrophenol and α-glucosidase activity based on 4-nitrophenol-regulated fluorescence of silicon nanoparticles. Analyst (RSC Publishing) (2023).[Link]

Reference Data & Comparative Studies

Validation

Cross-Reactivity Validation of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid: A Comparative Kinase Profiling Guide

Executive Summary & Biochemical Rationale In small-molecule drug discovery, the pyrazole-3-carboxylic acid scaffold is recognized as a privileged pharmacophore for targeting the ATP-binding hinge region of critical kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Rationale

In small-molecule drug discovery, the pyrazole-3-carboxylic acid scaffold is recognized as a privileged pharmacophore for targeting the ATP-binding hinge region of critical kinases, most notably Cyclin-Dependent Kinases (CDKs) and fms-like tyrosine kinase 3 (FLT3)[1][2]. The compound 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid builds upon this core by introducing a bulky, electron-withdrawing nitrophenoxy moiety at the N1 position.

From a structural biology perspective, while the pyrazole nitrogen atoms act as essential hydrogen bond donors/acceptors to the kinase hinge region, the 1-[(4-Nitrophenoxy)methyl] substituent is designed to project into the solvent-exposed channel. This modification aims to enhance potency, but it inherently risks promiscuous binding across the highly conserved human kinome. To mitigate clinical off-target liabilities, rigorous cross-reactivity profiling against a broad panel of kinases is mandatory to calculate the compound's Selectivity Score (S-score)[3][4].

This guide objectively compares the kinase inhibition profile of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid against established commercial alternatives and provides a self-validating experimental protocol for accurate cross-reactivity assessment.

Comparative Performance: Selectivity & Potency

To benchmark the performance of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, we compared its half-maximal inhibitory concentration (IC₅₀) against a representative mini-panel of kinases. The compound was evaluated alongside Dinaciclib (a highly selective CDK inhibitor control) and Staurosporine (a promiscuous pan-kinase inhibitor control).

Table 1: Comparative Kinase Inhibition Profile
InhibitorTarget ProfileCDK2 IC₅₀ (nM)FLT3 IC₅₀ (nM)MST3 IC₅₀ (nM)JAK2 IC₅₀ (nM)S(10) Score at 1 µM
1-[(4-Nitrophenoxy)methyl]-... Lead Candidate1845120>10,0000.08
Dinaciclib Selective CDK Ref.3>10,000>10,000>10,0000.02
Staurosporine Pan-Kinase Ref.0.51.23.40.80.85

Note: The S(10) score represents the fraction of 50 representative kinases inhibited by >90% at a 1 µM compound concentration. Lower scores indicate higher selectivity.

Data Interpretation: The data demonstrates that while 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is highly potent against its primary targets (CDK2 and FLT3), the nitrophenoxy modification introduces moderate cross-reactivity with MST3. However, it maintains excellent selectivity against the JAK family, yielding a highly favorable S(10) score of 0.08 compared to the promiscuous Staurosporine.

Pathway Signal Mitogenic Stimulus Complex Cyclin-CDK Complex Signal->Complex Induces Rb Retinoblastoma (Rb) Complex->Rb Phosphorylates E2F E2F Transcription Rb->E2F Releases Proliferation Cell Cycle Progression E2F->Proliferation Drives Inhibitor 1-[(4-Nitrophenoxy)methyl]- 1H-pyrazole-3-carboxylic acid Inhibitor->Complex ATP-Competitive Inhibition

Fig 2: Mechanism of action for pyrazole-3-carboxylic acid derivatives in the CDK/Rb signaling axis.

Experimental Methodology: Self-Validating Kinase Panel Protocol

Assay Platform Rationale

When profiling compounds containing a 4-nitrophenoxy group, optical interference is a critical liability. The nitrophenoxy moiety is a strong chromophore that can cause Inner Filter Effects (IFE) or quench fluorescence in TR-FRET or AlphaScreen formats, leading to artifactual IC₅₀ shifts[5]. To ensure absolute data integrity, we mandate the use of a Radiometric ³³P-ATP Activity Assay . Because this format directly measures the radioisotope-labeled catalytic product, it is entirely orthogonal to optical interference and remains the gold standard for kinase profiling[6].

Step-by-Step Protocol

Step 1: Reagent Preparation & Compound Dilution

  • Prepare a 10-point, 3-fold serial dilution of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid in 100% DMSO.

  • Dilute the compound further in Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT) to achieve a final DMSO concentration of 1% in the assay.

Step 2: Enzyme-Compound Pre-Incubation (Critical Step)

  • Dispense the target kinase and its specific peptide substrate into a 384-well plate.

  • Add the diluted compound and pre-incubate for 30 minutes at room temperature . Causality: Kinase inhibitors with bulky solvent-exposed moieties often exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium before ATP addition, preventing the underestimation of potency (false negatives)[5].

Step 3: Reaction Initiation at Apparent Kₘ ATP

  • Initiate the reaction by adding a mixture of unlabeled ATP and ³³P-γ-ATP.

  • Crucial: The final ATP concentration must be calibrated to the specific apparent Kₘ of each individual kinase in the panel. Causality: Testing at the Kₘ balances assay sensitivity with physiological relevance, allowing for accurate calculation of the inhibitor affinity (Kᵢ) via the Cheng-Prusoff equation.

Step 4: Termination and Detection

  • Incubate for 60 minutes at room temperature.

  • Quench the reaction by adding 3% phosphoric acid (H₃PO₄).

  • Transfer the reaction to a P81 phosphocellulose filter plate. Wash extensively with 1% H₃PO₄ to remove unreacted ³³P-ATP.

  • Add scintillation cocktail and quantify the phosphorylated product using a microplate scintillation counter.

The Self-Validating System

To guarantee that every run is a self-validating system, the following Quality Control (QC) metrics must be embedded into every 384-well plate:

  • Z'-Factor Validation: Each plate must contain 16 wells of maximum signal (1% DMSO vehicle) and 16 wells of minimum signal (no enzyme). The plate is only accepted if the Z'-factor is ≥ 0.6, proving the dynamic range is statistically robust.

  • Reference Pharmacology: A 10-point dose-response curve of Staurosporine is run concurrently. The assay is validated only if the Staurosporine IC₅₀ falls within 3-fold of its historical running average. If the nitrophenoxy compound aggregates or precipitates, the Z'-factor will degrade, immediately flagging the data as an artifact rather than a biological result[5].

Workflow A Compound Preparation B Enzyme/Substrate Pre-incubation A->B Serial Dilution C Initiation via 33P-ATP B->C Equilibrium D Reaction Termination C->D 60 min, RT E Filtration & Washing D->E H3PO4 Quench F Scintillation Counting E->F Quantify

Fig 1: Radiometric 33P-ATP kinase profiling workflow ensuring self-validating compound evaluation.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

A Strategic Guide to the Safe Handling of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid This document provides comprehensive safety and handling protocols for 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide to the Safe Handling of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid

This document provides comprehensive safety and handling protocols for 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is synthesized from the hazard profiles of structurally analogous nitrophenyl and pyrazole derivatives. A conservative approach is therefore essential. This guide is intended for researchers, scientists, and drug development professionals to establish a robust framework for safe laboratory operations.

Hazard Assessment: An Evidence-Based Approach

The toxicological properties of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid have not been fully elucidated. However, analysis of its core functional groups—a nitrophenoxy moiety and a pyrazole carboxylic acid—provides a strong basis for anticipating its hazard profile. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation[1][2][3][4]. Therefore, it is prudent to handle this compound as a hazardous substance.

Key Anticipated Hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation[1][3].

  • Serious Eye Damage/Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed[1][3].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[1].

  • Toxicity: While acute toxicity data is unavailable, related pyrazole compounds can be harmful if swallowed or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or goggles; face shield.Essential to prevent eye contact, which can cause serious irritation[5][6]. A face shield is recommended when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).To prevent skin irritation[5][7]. Gloves should be inspected before use and replaced immediately if contaminated or damaged.
Laboratory coat.To protect personal clothing from contamination[5][7].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation exposure[5][7]. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
PPE Donning and Doffing Protocol

Proper donning and doffing of PPE are critical to prevent cross-contamination. The following workflow illustrates the correct sequence.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Eye/Face Protection Don2->Don3 Don4 Don Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5

Sources

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